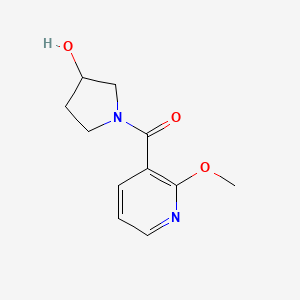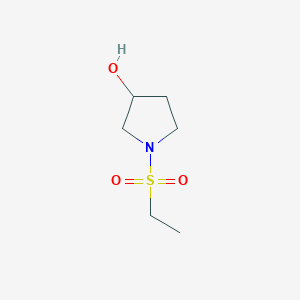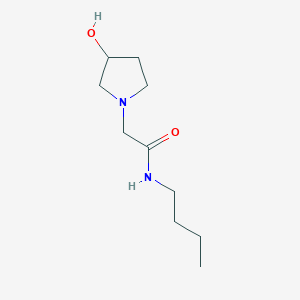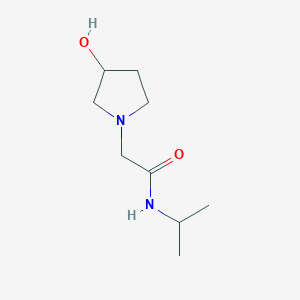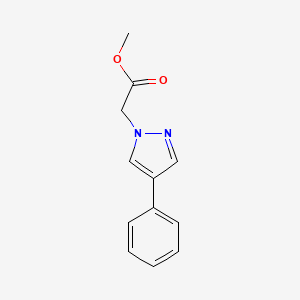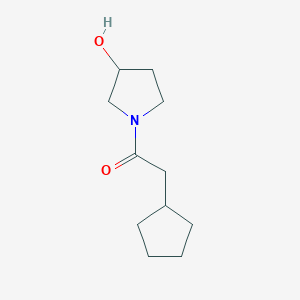
2-Cyclopentyl-1-(3-Hydroxypyrrolidin-1-yl)ethan-1-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one involves several steps from commercially available starting materials. The synthetic route involves the reaction of a cyclopentylamine derivative with ethyl 2-chloro-2-oxoacetate to form an intermediate, which is then cyclized to form the oxazolidinone ring.Molecular Structure Analysis
The molecular formula of 2-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is C11H19NO2, and its molecular weight is 197.27 g/mol.Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives, i.e., the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Wissenschaftliche Forschungsanwendungen
Synthese von Dihydropyridinen
Dihydropyridin (DHP) gehört zu den nützlichsten Gerüsten, die die pharmazeutische Forschung mit beispiellosen biologischen Eigenschaften revolutioniert haben . Die Struktur von 2-Cyclopentyl-1-(3-Hydroxypyrrolidin-1-yl)ethan-1-on könnte möglicherweise manipuliert werden, um DHPs zu synthetisieren.
Innovative Synthese
Die Verbindung wird als vielseitige Verbindung für innovative Synthesen beschrieben . Ihre einzigartige Struktur könnte bei der Entwicklung neuer Syntheseverfahren genutzt werden.
Synthese von Naturprodukten
Die Verbindung könnte möglicherweise bei der Synthese von Naturprodukten mit medizinischem Wert eingesetzt werden . Der Pyrrolidin-1-yl-Ring in seiner Struktur ist ein häufiges Motiv in vielen Naturprodukten.
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-5-6-12(8-10)11(14)7-9-3-1-2-4-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTCTWYBIVRUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



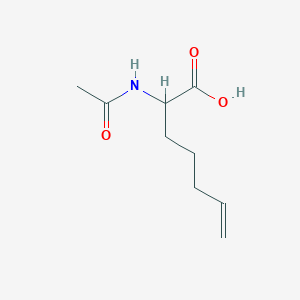

![[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468499.png)


![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)


